molecular formula C20H34O B8502361 3-Tetradecylphenol CAS No. 90866-51-6

3-Tetradecylphenol

Cat. No.: B8502361
CAS No.: 90866-51-6
M. Wt: 290.5 g/mol
InChI Key: SHRLNYPFRBYAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tetradecylphenol is a phenolic compound featuring a phenol core substituted with a tetradecyl (14-carbon alkyl) chain at the meta position (3-position). This structure imparts hydrophobic properties due to the long alkyl chain, making it useful in surfactants, stabilizers, and polymer additives.

Properties

CAS No.

90866-51-6

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

3-tetradecylphenol

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17-20(21)18-19/h14,16-18,21H,2-13,15H2,1H3

InChI Key

SHRLNYPFRBYAEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related phenolic compounds, emphasizing molecular properties, applications, and safety profiles derived from available evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
3-Styrylphenol Styryl (3-position) C₁₄H₁₂O 196.24 76425-88-2 Polymer synthesis, UV stabilizers
3-(1-Hydroxypent-2-en-3-yl)phenol Hydroxypentenyl (3-position) C₁₁H₁₄O₂ 178.23 Not provided Biomedical research, catalysis
Naphthalen-1-ol (1-Naphthol) None (parent compound) C₁₀H₈O 144.17 90-15-3 Dyes, pharmaceuticals
Hypothetical 3-Tetradecylphenol Tetradecyl (3-position) C₂₀H₃₄O 290.49* Not available Surfactants, lubricant additives

*Calculated molecular weight based on formula.

Key Findings:

Substituent Effects: The styryl group in 3-styrylphenol introduces aromaticity and conjugation, enhancing UV absorption, which is critical in photostabilizers for polymers . The tetradecyl chain in this compound would increase hydrophobicity and thermal stability, making it suitable for industrial lubricants or surfactants.

Reactivity and Safety: 3-Styrylphenol’s safety data sheet highlights precautions for inhalation and skin contact, requiring immediate medical consultation . In contrast, naphthalenol derivatives (e.g., 1-naphthol) are associated with toxicity in pharmaceutical synthesis, necessitating controlled impurity levels . Hydroxylated derivatives like 3-(1-hydroxypentenyl)phenol exhibit enhanced solubility in polar solvents, favoring biomedical applications .

Applications: 3-Styrylphenol: Used in polymer chemistry for its rigid aromatic structure. 3-(1-Hydroxypentenyl)phenol: Explored in catalysis and drug delivery due to its reactive hydroxyl and alkene groups . 1-Naphthol: A precursor in dye manufacturing, with strict impurity controls (e.g., fluoronaphthalene ≤0.1% ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.